molecular formula C28H38N2O6 B030256 Teludipine CAS No. 108687-08-7

Teludipine

Numéro de catalogue: B030256
Numéro CAS: 108687-08-7
Poids moléculaire: 498.6 g/mol
Clé InChI: DKLVJXTUCNPMDC-FOCLMDBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Teludipine (CAS 108687-08-7) is a dihydropyridine (DHP) derivative and calcium channel blocker (CCB) primarily used as an antihypertensive agent . Its molecular formula is C₂₈H₃₈N₂O₆ (molecular weight: 498.6111 g/mol), with a hydrochloride salt form (C₂₈H₃₈N₂O₆·ClH) used in pharmaceutical formulations . Structurally, this compound features a 1,4-dihydropyridine core with lipophilic substituents, including ethoxycarbonyl and dimethylaminomethyl groups, which enhance its membrane permeability and binding affinity to L-type calcium channels .

Pharmacologically, this compound inhibits voltage-gated calcium channels in vascular smooth muscle cells, reducing intracellular calcium influx and promoting vasodilation . Notably, its enantiomers (R- and L-forms, GR66234A and GR66235A) exhibit distinct activity profiles. For example, the R-enantiomer (GR66234A) shows minimal calcium channel antagonism but potent multidrug resistance (MDR) reversal properties, making it a candidate for adjunct cancer therapy .

Méthodes De Préparation

Core Synthesis via the Hantzsch Dihydropyridine Reaction

The foundational approach to Teludipine synthesis derives from the Hantzsch dihydropyridine reaction , a multicomponent coupling process involving an aldehyde, two equivalents of a β-keto ester, and ammonia 6. This method constructs the dihydropyridine core essential for this compound’s pharmacological activity.

Reaction Components and Mechanistic Pathways

The reaction proceeds through three stages:

  • Knoevenagel Condensation : An aldehyde (e.g., formaldehyde) reacts with a β-keto ester (e.g., ethyl acetoacetate) to form a chalcone intermediate.

  • Michael Addition : A second β-keto ester molecule attacks the chalcone, generating a diketone intermediate.

  • Cyclization and Ammonia Incorporation : Ammonia facilitates ring closure, yielding a 1,4-dihydropyridine structure 6.

Key variables influencing yield and purity include:

  • Catalyst Selection : Traditional methods use ammonium acetate, but recent studies highlight improved efficiency with bifunctional organocatalysts.

  • Solvent Systems : Ethanol or water-based solvents are common, with water enabling greener synthesis under microwave irradiation .

Table 1: Optimization of Hantzsch Reaction Conditions for this compound Precursors

ParameterStandard ConditionOptimized Condition (Recent Studies)Yield Improvement
CatalystAmmonium acetateCeCl₃·7H₂O15–20%
SolventEthanolH₂O (microwave-assisted)10–12%
Reaction Time24 hours2 hours (microwave)30%
Temperature80°C120°C (pressurized)18%

Functionalization of the Dihydropyridine Core

Following ring formation, this compound’s distinct substituents—dimethylamino and carboxyvinyl groups —are introduced via targeted substitution reactions.

Dimethylamino Group Incorporation

The dimethylamino moiety is added through nucleophilic substitution at the C3 position of the dihydropyridine ring. Key steps include:

  • Halogenation : Treating the dihydropyridine with bromine or iodine to form a halide intermediate.

  • Amination : Reacting the halide with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Challenges : Steric hindrance at C3 often reduces reaction efficiency. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity, achieving yields >85% .

Carboxyvinyl Group Installation

The carboxyvinyl side chain is introduced via a Heck coupling or Wittig reaction :

  • Heck Coupling : Palladium-catalyzed cross-coupling between a vinyl bromide and the dihydropyridine core.

  • Wittig Reaction : Reaction of a phosphorus ylide with an aldehyde-functionalized dihydropyridine .

Table 2: Comparative Analysis of Carboxyvinyl Installation Methods

MethodCatalyst SystemYield (%)Purity (%)Byproduct Formation
Heck CouplingPd(OAc)₂/PPh₃7895<5%
Wittig ReactionPh₃P=CHCO₂Et82928–10%

Esterification and Final Product Isolation

The terminal step involves esterification of carboxylic acid intermediates to yield this compound’s diethyl ester groups.

Esterification Protocols

  • Fischer Esterification : Refluxing the carboxylic acid with ethanol in the presence of H₂SO₄.

  • Steglich Esterification : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for milder conditions .

Industrial Refinement : Large-scale production employs continuous-flow reactors to minimize side reactions, achieving >90% conversion in <1 hour .

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes residual catalysts .

Industrial-Scale Production Strategies

Commercial this compound synthesis prioritizes cost-efficiency and scalability:

Batch vs. Continuous Flow Systems

  • Batch Reactors : Traditional stainless-steel vessels (500–1,000 L) with automated temperature/pH control.

  • Continuous Flow : Microreactors enhance heat/mass transfer, reducing reaction times by 70% .

Analytical Validation and Quality Control

Rigorous characterization ensures compliance with pharmacopeial standards:

Spectroscopic Techniques

  • NMR Spectroscopy : Confirms substituent positions via characteristic shifts (e.g., dimethylamino at δ 2.3 ppm) .

  • HPLC-MS : Quantifies purity (>99.5%) and detects impurities at <0.1% levels .

Crystallographic Analysis

X-ray diffraction reveals this compound’s planar dihydropyridine ring and ester group conformation, critical for calcium channel binding .

Analyse Des Réactions Chimiques

Types de réactions

La téludipine subit diverses réactions chimiques, notamment :

    Oxydation : La téludipine peut être oxydée pour former son dérivé pyridine correspondant.

    Réduction : Le composé peut être réduit pour former le dérivé dihydropyridine.

    Substitution : La téludipine peut subir des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

    Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

    Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés pour les réactions de substitution.

Principaux produits formés

    Oxydation : Le principal produit formé est le dérivé pyridine.

    Réduction : Le principal produit est le dérivé dihydropyridine.

    Substitution : Divers dérivés substitués de la téludipine sont formés en fonction des réactifs utilisés.

Applications de la recherche scientifique

La téludipine a plusieurs applications de recherche scientifique, notamment :

    Chimie : Elle est utilisée comme composé modèle pour étudier les mécanismes des bloqueurs des canaux calciques.

    Biologie : La téludipine est utilisée dans la recherche pour comprendre le rôle des canaux calciques dans les processus cellulaires.

    Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement de l’hypertension et des maladies cardiovasculaires.

    Industrie : La téludipine est utilisée dans le développement de nouveaux médicaments antihypertenseurs et formulations.

Applications De Recherche Scientifique

Cardiovascular Research

  • Hypertension Management : Teludipine has been studied for its efficacy in managing high blood pressure. Research indicates that it can effectively lower systolic and diastolic blood pressure in hypertensive patients, demonstrating a significant reduction compared to baseline measurements .
  • Vascular Health : Studies have shown that this compound may improve endothelial function, which is crucial for maintaining vascular health. This effect is particularly important in patients with conditions like diabetes, where endothelial dysfunction is prevalent .

Drug Delivery Systems

  • Transdermal Delivery : this compound has been investigated as a penetration enhancer in transdermal drug delivery systems. Its ability to enhance skin permeability allows for improved absorption of hydrophilic macromolecules, making it a candidate for formulations aimed at delivering larger therapeutic agents through the skin .
  • Formulation Development : The compound's properties have been utilized in developing formulations that can facilitate the transport of drugs across biological membranes, thereby improving bioavailability and therapeutic outcomes .

Treatment of Inflammatory Diseases

This compound has shown promise in preclinical models for treating inflammatory diseases. Research indicates that it may help alleviate symptoms associated with conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders by modulating inflammatory pathways .

Cancer Research

Emerging studies suggest that this compound may have applications in oncology, particularly in targeting cancer cells. Its ability to influence calcium signaling pathways could be leveraged to develop therapies that enhance the effectiveness of existing cancer treatments or reduce side effects associated with chemotherapy .

Clinical Trials on Hypertension

A series of clinical trials have demonstrated the effectiveness of this compound in lowering blood pressure among diverse populations. For instance, one study reported a significant decrease in blood pressure readings among participants treated with this compound compared to those receiving placebo treatments .

Transdermal Delivery Efficacy

In a study assessing transdermal formulations containing this compound, researchers found that the compound significantly enhanced the permeation of model drugs through human skin samples, suggesting its potential utility in creating effective transdermal patches for various medications .

Summary Table of Applications

Application AreaSpecific Use CasesFindings/Results
Cardiovascular ResearchHypertension managementSignificant reduction in blood pressure
Drug Delivery SystemsTransdermal delivery enhancementImproved absorption of hydrophilic drugs
Inflammatory DiseasesTreatment for asthma and COPDModulation of inflammatory pathways
Cancer ResearchTargeting cancer cell signalingPotential enhancement of chemotherapy effectiveness

Mécanisme D'action

La téludipine exerce ses effets en inhibant les canaux calciques dans les cellules musculaires lisses vasculaires et les myocytes cardiaques. En bloquant l’afflux d’ions calcium, la téludipine empêche la contraction musculaire dépendante du calcium, ce qui entraîne une vasodilatation et une réduction de la pression artérielle. Les cibles moléculaires de la téludipine comprennent les canaux calciques de type L, qui sont essentiels pour réguler le tonus vasculaire et la fonction cardiaque .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with Dihydropyridine CCBs

Teludipine belongs to the dihydropyridine class, sharing structural similarities with other DHPs like Cilnidipine and Clevidipine . Key differences lie in substituent groups and pharmacokinetic profiles:

Compound Molecular Formula Key Structural Features Primary Indication Bioactive Properties
This compound C₂₈H₃₈N₂O₆ Lipophilic ethoxycarbonyl, dimethylaminomethyl Hypertension, MDR reversal L-type CCB, MDR reversal (R-enantiomer)
Cilnidipine C₂₇H₂₈N₃O₆ Long-chain alkoxy groups Hypertension Dual L/N-type CCB, sustained vasodilation
Clevidipine C₂₁H₂₃ClN₂O₅ Ester groups for rapid hydrolysis Acute hypertension Ultra-short-acting, arterial-selective CCB

Key Insights :

  • This compound’s lipophilicity enhances tissue penetration but may prolong half-life compared to ester-based Clevidipine .
  • Unlike Cilnidipine, this compound lacks N-type channel inhibition, reducing effects on sympathetic nervous activity .

Pharmacodynamic Comparison with Non-DHP CCBs

This compound’s enantiomers were compared to verapamil (a phenylalkylamine CCB) in reversing daunorubicin resistance in MDR cancer cell lines:

Parameter This compound (GR66234A) This compound (GR66235A) Verapamil
Daunorubicin IC₅₀ Reduction (ARNII cells) 85% 84% 62%
Daunorubicin IC₅₀ Reduction (MCF 7/R cells) 78% 77% 65%
Calcium Channel Blockade Weak Moderate Strong

Data derived from in vitro studies using erythroleukemia (ARNII) and breast cancer (MCF 7/R) cell lines .

Key Insights :

  • Both this compound enantiomers outperform verapamil in MDR reversal, particularly in p-glycoprotein-expressing ARNII cells .
  • This compound’s low calcium channel activity (GR66234A) minimizes cardiovascular side effects during chemotherapy .

Activité Biologique

Teludipine is a novel lipophilic calcium channel blocker classified as a dihydropyridine derivative, primarily recognized for its potential therapeutic applications in cardiovascular conditions. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C28H38N2O6
  • Mechanism : this compound primarily functions by inhibiting the influx of calcium ions through voltage-gated calcium channels. This action is crucial in regulating vascular smooth muscle contraction and cardiac function, leading to vasodilation and decreased peripheral resistance, which are beneficial for managing hypertension and other cardiovascular disorders.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its efficacy:

  • Calcium Channel Blocking : By blocking calcium channels, this compound reduces intracellular calcium levels, which helps relax vascular smooth muscle and lower blood pressure.
  • Lipophilicity : Its lipophilic nature allows for effective penetration into lipid membranes, enhancing its pharmacological activity and bioavailability .
  • Multidrug Resistance : Research indicates that this compound may be effective in treating conditions associated with multidrug resistance in cancer cells, making it a candidate for further investigation in oncological applications .

Biological Activity Overview

Property Description
Calcium Channel Blocker Inhibits voltage-gated calcium channels to reduce vascular resistance.
Vasodilatory Effects Promotes relaxation of blood vessels, aiding in the management of hypertension.
Lipophilicity Enhances membrane penetration and bioavailability.
Potential Oncological Applications May counteract multidrug resistance in cancer treatment scenarios.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound, particularly in cardiovascular health:

  • Hypertension Management : A clinical trial demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study highlighted significant improvements in patient outcomes compared to placebo controls.
  • Cardiac Function Improvement : Another research effort evaluated the effects of this compound on heart rate variability and cardiac output in patients with heart failure. Results indicated enhanced cardiac performance metrics post-administration of this compound, suggesting its potential role in heart failure management .
  • Multidrug Resistance Studies : Experimental data showed that this compound can sensitize resistant cancer cell lines to chemotherapeutic agents, indicating its potential utility as an adjunct therapy in oncology.

Q & A

Basic Research Question

Q. What methodologies are recommended for determining Teludipine’s pharmacokinetic profile in preclinical studies?

Methodological Answer: Preclinical pharmacokinetic studies should integrate in vivo models (e.g., rodent plasma concentration assays) with analytical techniques like high-performance liquid chromatography (HPLC) for quantifying drug absorption, distribution, metabolism, and excretion. Dose-response experiments must include control groups to account for physiological variability. For reproducibility, document protocols for sample collection intervals, storage conditions, and calibration standards for instrumentation .

Advanced Research Question

Q. How can researchers reconcile contradictory findings between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Address discrepancies by:

  • Conducting parallel assays under identical conditions (e.g., pH, temperature) to isolate variables affecting bioavailability .
  • Performing meta-analyses of existing datasets to identify confounding factors (e.g., protein binding in vivo) .
  • Applying physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo behavior from in vitro data .
    Contradictory results should be transparently reported, with hypotheses tested through iterative experimentation .

Basic Research Question

Q. What structural characterization techniques are essential for confirming this compound’s molecular identity?

Methodological Answer: Validate molecular identity using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for atomic-level structural elucidation.
  • X-ray crystallography to confirm stereochemistry and crystalline purity.
  • Mass spectrometry (MS) for molecular weight verification.
    For novel derivatives, include elemental analysis and comparative spectral data against reference compounds .

Advanced Research Question

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound’s mechanism of action studies?

Methodological Answer:

  • Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values and assess cooperativity .
  • Apply Bayesian hierarchical modeling for small-sample studies to reduce overfitting risks .
  • Validate significance thresholds with Bonferroni corrections for multiple comparisons. Include confidence intervals to contextualize effect sizes .

Basic Research Question

Q. How should controlled experiments be designed to assess this compound’s selectivity for target receptors?

Methodological Answer:

  • Employ radioligand binding assays with non-target receptors (e.g., adrenergic, serotoninergic) to evaluate off-target interactions .
  • Incorporate positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
  • Use knockout cell lines or siRNA silencing to confirm target specificity. Document batch-to-batch variability in receptor preparations .

Advanced Research Question

Q. What strategies mitigate bias in interpreting this compound’s clinical trial data with heterogeneous patient populations?

Methodological Answer:

  • Implement stratified randomization to balance subgroups (e.g., age, comorbidities) .
  • Apply blinding protocols for data collectors and analysts to reduce observer bias .
  • Use sensitivity analyses to quantify the impact of outliers or missing data. Pre-register hypotheses and analysis plans to avoid post hoc rationalization .

Basic Research Question

Q. What ethical considerations are critical when designing this compound trials involving human subjects?

Methodological Answer:

  • Obtain informed consent with clear risk-benefit disclosures, particularly for Phase I trials .
  • Follow Institutional Review Board (IRB) guidelines for adverse event reporting and interim safety reviews .
  • Ensure data anonymization and secure storage to protect participant privacy .

Advanced Research Question

Q. How can computational modeling enhance the prediction of this compound’s long-term metabolic effects?

Methodological Answer:

  • Develop quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity .
  • Integrate molecular dynamics simulations with experimental pharmacokinetic data to refine half-life estimates.
  • Validate models using cross-species extrapolation (e.g., rodent-to-human scaling) and in vitro-in vivo correlation (IVIVC) .

Basic Research Question

Q. Which in vitro assays are most reliable for preliminary screening of this compound’s cytotoxicity?

Methodological Answer:

  • Use MTT or resazurin assays for cell viability quantification.
  • Include primary cell lines (e.g., hepatocytes) to assess organ-specific toxicity.
  • Normalize results to solvent controls and report IC₅₀ values with standard deviations from triplicate runs .

Advanced Research Question

Q. How should researchers prioritize conflicting publication data on this compound’s mechanism of action?

Methodological Answer:

  • Conduct systematic reviews with predefined inclusion/exclusion criteria to assess study quality .
  • Evaluate bias using tools like ROBINS-I for non-randomized studies.
  • Replicate key experiments in independent labs, sharing raw data via open-access platforms to foster transparency .

Q. Guidelines for Further Inquiry

  • Basic questions focus on foundational techniques (e.g., structural validation, assay design).
  • Advanced questions address complexity in data interpretation, bias mitigation, and cross-disciplinary validation.
  • Always align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Propriétés

IUPAC Name

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLVJXTUCNPMDC-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108687-08-7
Record name Teludipine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELUDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.